2-(4-Chlorophenyl)-4-methylpyrrolidine
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Overview
Description
2-(4-Chlorophenyl)-4-methylpyrrolidine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely studied for their diverse biological activities and synthetic applications. The presence of a 4-chlorophenyl group and a methyl group on the pyrrolidine ring makes this compound particularly interesting for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-methylpyrrolidine can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with methylamine to form an imine intermediate, which is then reduced using a reducing agent such as sodium borohydride to yield the desired pyrrolidine compound . Another method involves the cyclization of N-(4-chlorophenyl)-N-methylpropanamide using a suitable cyclizing agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or column chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4-methylpyrrolidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-4-methylpyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit or activate specific signaling pathways, leading to desired biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-4-methylpyrrolidine: Similar structure with a bromine atom instead of chlorine.
2-(4-Fluorophenyl)-4-methylpyrrolidine: Similar structure with a fluorine atom instead of chlorine.
2-(4-Methylphenyl)-4-methylpyrrolidine: Similar structure with a methyl group instead of chlorine.
Uniqueness
2-(4-Chlorophenyl)-4-methylpyrrolidine is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H14ClN |
---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C11H14ClN/c1-8-6-11(13-7-8)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3 |
InChI Key |
FSOXCWDOKWTCTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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